molecular formula C15H16ClN3O4 B2494859 N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1788783-82-3

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2494859
CAS RN: 1788783-82-3
M. Wt: 337.76
InChI Key: HGKHJKBZCQOADO-UHFFFAOYSA-N
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Description

“N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole rings are significant in the field of drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H and 13C NMR, and mass spectra . These techniques can confirm the structure of the synthesized compound.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide:

Anticancer Activity

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The presence of the isoxazole ring is particularly significant, as isoxazole derivatives are known for their anticancer properties . Studies have demonstrated that modifications on the isoxazole ring can enhance the compound’s ability to target specific cancer cell lines, making it a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

Isoxazole derivatives, including this compound, have been investigated for their anti-inflammatory effects . The compound’s structure allows it to interact with inflammatory pathways, potentially reducing inflammation. This makes it a valuable candidate for developing new anti-inflammatory drugs, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Applications

The compound has also been explored for its antimicrobial properties . Isoxazole derivatives are known to exhibit significant antimicrobial activity against a variety of pathogens, including bacteria and fungi. This compound could be developed into new antimicrobial agents to combat resistant strains of microorganisms, addressing a critical need in the field of infectious diseases.

Antiviral Research

Research has indicated that isoxazole derivatives can possess antiviral properties . This compound’s unique structure may allow it to inhibit viral replication, making it a potential candidate for antiviral drug development. It could be particularly useful in the fight against viruses that have limited treatment options, such as certain strains of influenza or emerging viral threats.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of isoxazole derivatives . This compound may offer protective benefits to neurons, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate neuroinflammatory pathways and protect against oxidative stress makes it a promising candidate for further research in neuroprotection.

Analgesic Potential

The compound has been studied for its potential analgesic (pain-relieving) effects . Isoxazole derivatives are known to interact with pain pathways, and this compound could be developed into new analgesic medications. This application is particularly important for providing new pain management options, especially for chronic pain conditions.

Anticonvulsant Activity

Research has shown that isoxazole derivatives can have anticonvulsant properties . This compound may help in controlling seizures, making it a potential candidate for developing new anticonvulsant drugs. This is crucial for patients with epilepsy and other seizure disorders who may not respond well to existing treatments.

Immunosuppressant Applications

Finally, the compound has potential as an immunosuppressant . Isoxazole derivatives can modulate the immune system, which is beneficial in conditions where immune suppression is required, such as in organ transplantation or autoimmune diseases. This application could lead to the development of new immunosuppressive therapies with improved efficacy and safety profiles.

These applications highlight the diverse potential of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide in various fields of scientific research. Each application offers a unique avenue for further investigation and development, contributing to advancements in medicine and therapeutic treatments.

The synthetic and therapeutic expedition of isoxazole and its analogs

Future Directions

Future research on this compound could involve exploring its potential applications, particularly in the field of drug discovery given the presence of the isoxazole ring. Developing eco-friendly synthetic strategies for isoxazole derivatives is also a significant area of research .

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c1-9-7-13(19-23-9)18-15(21)14(20)17-8-12(22-2)10-5-3-4-6-11(10)16/h3-7,12H,8H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKHJKBZCQOADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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